molecular formula C29H35N3O2 B4078412 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No.: B4078412
M. Wt: 457.6 g/mol
InChI Key: AXBKPKQFUULIDR-UHFFFAOYSA-N
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Description

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as BIPA, is a chemical compound that has been widely studied for its potential therapeutic applications. BIPA belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is similar to the mechanism of action of atypical antipsychotics. This compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. Studies have reported that this compound can increase the levels of dopamine and serotonin in the prefrontal cortex and striatum, which are regions of the brain implicated in psychiatric disorders. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is its high affinity for dopamine D2 receptors, which makes it a promising candidate for the treatment of psychiatric disorders. This compound has also been shown to exhibit low toxicity in animal models. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and selectivity for specific neurotransmitter systems. Another area of interest is the investigation of the potential of this compound as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, studies on the long-term effects of this compound on cognitive function and behavior are needed to fully understand its therapeutic potential.

Scientific Research Applications

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders. Several studies have reported the potential of this compound as an antipsychotic drug, with a mechanism of action similar to that of atypical antipsychotics such as clozapine. This compound has also been shown to exhibit antidepressant and anxiolytic effects in animal models.

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O2/c1-22(2)27-14-9-23(3)19-28(27)34-21-29(33)30-25-10-12-26(13-11-25)32-17-15-31(16-18-32)20-24-7-5-4-6-8-24/h4-14,19,22H,15-18,20-21H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBKPKQFUULIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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